
1,3,5-Tris(pyridin-4-ylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(pyridin-4-ylmethoxy)benzene is an organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol . It is characterized by a benzene ring substituted with three pyridin-4-ylmethoxy groups at the 1, 3, and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(pyridin-4-ylmethoxy)benzene can be synthesized through a multi-step reaction process. One common method involves the nucleophilic aromatic substitution reaction, where pyridin-4-ylmethanol reacts with 1,3,5-tris(bromomethyl)benzene under basic conditions[3][3]. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound[3][3].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability[3][3].
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(pyridin-4-ylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones[][3].
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into alcohols or amines[][3].
Substitution: The pyridinyl groups can participate in substitution reactions, where nucleophiles replace specific substituents under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines[3][3].
Applications De Recherche Scientifique
1,3,5-Tris(pyridin-4-ylmethoxy)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound can be used in the design of bioactive molecules and drug delivery systems.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(pyridin-4-ylmethoxy)benzene depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its pyridinyl groups to form stable complexes . These complexes can exhibit unique properties, such as enhanced catalytic activity or selective gas adsorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(pyridin-4-ylethynyl)benzene
- 1,3,5-Tris(pyridin-4-yl)benzene
- 1,3,5-Tris(pyridin-3-ylmethoxy)benzene
Uniqueness
1,3,5-Tris(pyridin-4-ylmethoxy)benzene is unique due to its specific substitution pattern and the presence of pyridin-4-ylmethoxy groups. This structure imparts distinct properties, such as enhanced solubility and specific binding interactions with metal ions . Compared to similar compounds, it offers unique advantages in the design of coordination polymers and MOFs .
Propriétés
Formule moléculaire |
C24H21N3O3 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
4-[[3,5-bis(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C24H21N3O3/c1-7-25-8-2-19(1)16-28-22-13-23(29-17-20-3-9-26-10-4-20)15-24(14-22)30-18-21-5-11-27-12-6-21/h1-15H,16-18H2 |
Clé InChI |
AZJQBTTWDUFHBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1COC2=CC(=CC(=C2)OCC3=CC=NC=C3)OCC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


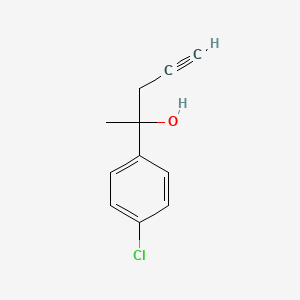
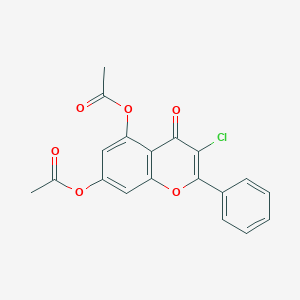
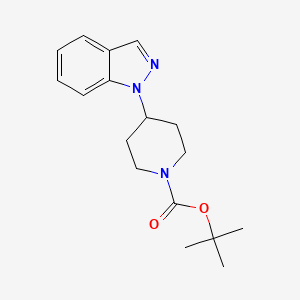
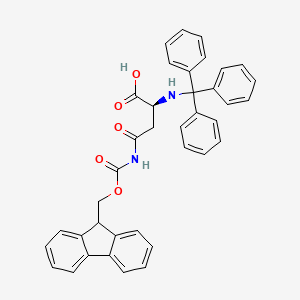
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)


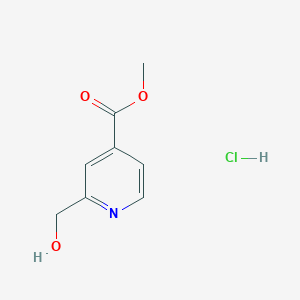
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
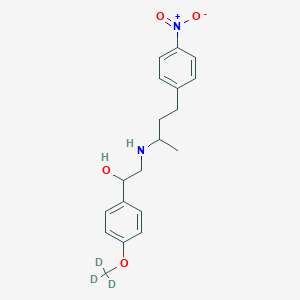


![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
